2-Chloroaniline;2,4,6-trinitrophenol

Catalog No.
S15330341
CAS No.
10530-55-9
M.F
C12H9ClN4O7
M. Wt
356.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroaniline;2,4,6-trinitrophenol

CAS Number

10530-55-9

Product Name

2-Chloroaniline;2,4,6-trinitrophenol

IUPAC Name

2-chloroaniline;2,4,6-trinitrophenol

Molecular Formula

C12H9ClN4O7

Molecular Weight

356.67 g/mol

InChI

InChI=1S/C6H6ClN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H

InChI Key

GIQQSQLKKKEIDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

2-Chloroaniline;2,4,6-trinitrophenol is a compound formed by the combination of two distinct chemical entities: 2-chloroaniline, an aromatic amine, and 2,4,6-trinitrophenol, commonly known as picric acid. The chemical formula for this compound is C12H9ClN4O7\text{C}_{12}\text{H}_{9}\text{ClN}_{4}\text{O}_{7} with a molecular weight of approximately 356.675 g/mol . The compound exhibits properties characteristic of both components, including potential toxicity and reactivity due to the presence of chlorine and nitro groups.

The reactivity of 2-chloroaniline;2,4,6-trinitrophenol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in 2-chloroaniline can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Electrophilic Aromatic Substitution: The aromatic rings in both components can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitro groups in 2,4,6-trinitrophenol can be reduced to amines or other functional groups under specific conditions.

The biological activity of 2-chloroaniline;2,4,6-trinitrophenol is significant due to its components:

  • Toxicity: Both 2-chloroaniline and picric acid are known for their toxicological effects. They can cause skin irritation and systemic toxicity upon exposure.
  • Antimicrobial Properties: Some studies suggest that nitroaromatic compounds like picric acid exhibit antimicrobial activity against various pathogens.
  • Potential Carcinogenicity: Aromatic amines are often associated with carcinogenic risks, raising concerns regarding long-term exposure.

The synthesis of 2-chloroaniline;2,4,6-trinitrophenol typically involves several steps:

  • Synthesis of 2-Chloroaniline:
    • Chlorination of aniline using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the ortho position.
  • Nitration of Phenol:
    • Nitration of phenol using a mixture of concentrated nitric and sulfuric acids to yield 2,4,6-trinitrophenol.
  • Coupling Reaction:
    • The final step involves a coupling reaction between 2-chloroaniline and 2,4,6-trinitrophenol under acidic conditions to form the desired compound.

2-Chloroaniline;2,4,6-trinitrophenol has various applications:

  • Explosives Manufacturing: Due to the presence of nitro groups from picric acid, this compound has been utilized in the production of explosives.
  • Dye Production: It serves as an intermediate in synthesizing dyes and pigments.
  • Pharmaceuticals: The compound may have potential applications in drug development due to its biological activity.

Studies on the interactions of 2-chloroaniline;2,4,6-trinitrophenol focus on its behavior in biological systems:

  • Metabolic Pathways: Research indicates that compounds like 2-chloroaniline may undergo metabolic activation leading to reactive intermediates that can interact with cellular macromolecules.
  • Synergistic Effects: The combination of chlorinated anilines with nitro compounds can exhibit synergistic effects in terms of toxicity and biological activity.

Several compounds share structural or functional similarities with 2-chloroaniline;2,4,6-trinitrophenol. Here are some notable examples:

Compound NameStructure TypeKey Features
3-Chloroaniline;2,4,6-trinitrophenolNitroaromaticSimilar reactivity but different substitution pattern.
Aniline;2,4-dinitrophenolNitroaromaticUsed in dye manufacturing; less toxic than picric acid.
4-ChloroanilineAromatic amineLess toxic than its chlorinated counterparts; used in dyes.

Uniqueness

The uniqueness of 2-chloroaniline;2,4,6-trinitrophenol lies in its dual functionality derived from both components. This compound combines the properties of an aromatic amine and a highly nitrated phenolic compound, making it particularly interesting for applications in explosive materials while also posing significant health risks.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

356.0159763 g/mol

Monoisotopic Mass

356.0159763 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-11

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